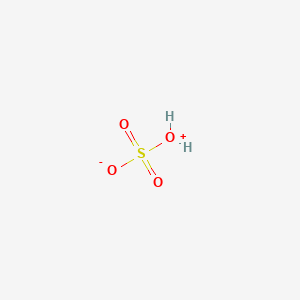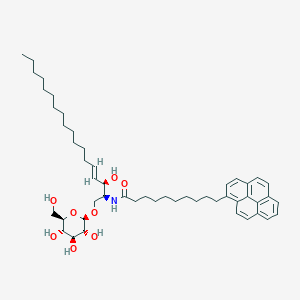
Grossman's sealer
Vue d'ensemble
Description
Polyglyceryl-3 caprate: is a versatile emulsifier and surfactant commonly used in the world of cosmetics and personal care. It typically appears as a pale to light yellow liquid with a mild odor. This compound plays a crucial role in skincare and hair care formulations, facilitating the blending of water and oil-based ingredients in products like creams, lotions, and shampoos . The chemical formula of Polyglyceryl-3 caprate is C19H38O8 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Polyglyceryl-3 caprate is synthesized through esterification, involving the reaction of glycerin with capric acid, a fatty acid derived from coconut or palm oil. Typically, three glycerin molecules react with one molecule of capric acid to produce Polyglyceryl-3 caprate. The reaction is often catalyzed by acidic or basic conditions .
Industrial Production Methods: In industrial settings, the production of Polyglyceryl-3 caprate follows similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of reactors where glycerin and capric acid are mixed and heated in the presence of a catalyst. The resulting product is then purified through distillation or other separation techniques to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Polyglyceryl-3 caprate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under certain conditions, breaking down into its constituent glycerin and capric acid .
Common Reagents and Conditions:
Esterification: Glycerin and capric acid in the presence of an acid or base catalyst.
Hydrolysis: Water and an acid or base catalyst.
Major Products Formed:
Esterification: Polyglyceryl-3 caprate.
Hydrolysis: Glycerin and capric acid.
Applications De Recherche Scientifique
Polyglyceryl-3 caprate finds diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as an emulsifier and surfactant in various chemical formulations.
Biology: Employed in the formulation of biological assays and experiments requiring emulsification of hydrophobic compounds.
Medicine: Incorporated into pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.
Industry: Widely used in the cosmetics and personal care industry for its emulsifying and surfactant properties, contributing to the texture and stability of products
Mécanisme D'action
Polyglyceryl-3 caprate exerts its effects primarily through its emulsifying and surfactant properties. It facilitates the blending of water and oil-based ingredients by reducing the surface tension between them. This action is achieved through the formation of micelles, where the hydrophobic tails of the compound interact with oil molecules, and the hydrophilic heads interact with water molecules. This results in a stable emulsion that enhances the texture and stability of formulations .
Comparaison Avec Des Composés Similaires
- Polyglyceryl-3 caprylate
- Glyceryl stearate
- Sorbitan stearate
- Cetearyl alcohol
Comparison: Polyglyceryl-3 caprate is unique in its ability to provide a mild and non-irritating emulsification, making it suitable for sensitive skin. Compared to Polyglyceryl-3 caprylate, it has a slightly different fatty acid composition, which can influence its emulsifying properties and applications. Glyceryl stearate, Sorbitan stearate, and Cetearyl alcohol are also commonly used emulsifiers but may not offer the same level of mildness and multifunctionality as Polyglyceryl-3 caprate .
Propriétés
InChI |
InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOWNCQODCNURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH2+]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7664-93-9, 14808-79-8 | |
| Record name | Sulfuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B34680.png)


![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)
![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)

![ACETAMIDE,N-[1,2,3,4,8,9-HEXAHYDRO-6-HYDROXY-1,3-DIMETHYL-2,4,8-TRIOXO-9-BENZYLPYRIMIDO[2,1-F]PURIN-7-YL]-](/img/structure/B34693.png)



![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)
![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)


